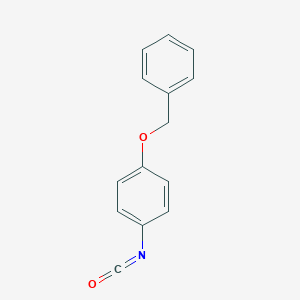

4-Benzyloxyphenyl isocyanate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-isocyanato-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIHSWMJFCMLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292460 | |

| Record name | 4-Benzyloxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50528-73-9 | |

| Record name | 50528-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Benzyloxyphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Benzyloxyphenyl isocyanate. The information is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis in understanding and utilizing this versatile chemical compound.

Core Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₁₁NO₂.[1][2][3] It is also known by its IUPAC name, 1-isocyanato-4-(phenylmethoxy)benzene.[1] The presence of the isocyanate group makes it a reactive species, particularly towards nucleophiles.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 225.24 g/mol | [1][2][3] |

| CAS Number | 50528-73-9 | [2][3] |

| Melting Point | 60-62 °C | [4] |

| Boiling Point | 129 °C at 0.2 mmHg | [4] |

| Appearance | Crystalline Solid | [4] |

| Solubility | Soluble in many common organic solvents such as dichloromethane, toluene, and THF. | [5][6] |

Synthesis and Purification

The synthesis of this compound typically proceeds from its corresponding amine, 4-benzyloxyaniline. A common and effective method involves the use of phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.

Experimental Protocol: Synthesis of this compound from 4-Benzyloxyaniline

Materials:

-

4-Benzyloxyaniline

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, add 4-benzyloxyaniline (1 equivalent), anhydrous dichloromethane (to make a 0.2 M solution), and a saturated aqueous solution of sodium bicarbonate (equal volume to the DCM).

-

Cool the biphasic mixture in an ice bath with vigorous stirring.

-

Carefully add triphosgene (0.4 equivalents) in a single portion.

-

Continue stirring the reaction mixture in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with three portions of dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by Kugelrohr distillation or recrystallization.[2] For recrystallization, a suitable solvent system would be a mixture of a solvent in which the compound is sparingly soluble at room temperature but soluble upon heating (e.g., a mixture of ethyl acetate and hexane).

Reactivity and Applications

The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is central to the utility of this compound in organic synthesis.

Reaction with Amines to Form Urea Derivatives

Isocyanates react with primary and secondary amines to form substituted ureas. This reaction is typically fast and proceeds at room temperature. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, followed by proton transfer to form the stable urea linkage. This reaction is widely used in the synthesis of pharmaceuticals and other biologically active molecules.[7][8]

Reaction with Alcohols to Form Carbamates (Urethanes)

In the presence of a suitable catalyst, isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is fundamental to the production of polyurethanes. The oxygen of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon.

Role in Drug Development and Bioconjugation

The reactivity of isocyanates makes them valuable reagents in drug development and bioconjugation. They can be used to link different molecular fragments together, for instance, to attach a targeting moiety to a drug molecule or to immobilize a molecule on a solid support for screening purposes. The benzyloxy group can serve as a protective group for the phenol, which can be deprotected in a later synthetic step if required.

Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

Caption: Workflow for the synthesis of a urea derivative.

Caption: Use in solid-phase peptide synthesis as a capping agent.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This guide provides a foundational understanding of the chemical properties and handling of this compound. For specific applications, further consultation of peer-reviewed literature is recommended.

References

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. csustan.edu [csustan.edu]

- 6. 內容不提供 [sigmaaldrich.com]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxyphenyl isocyanate (CAS: 50528-73-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyphenyl isocyanate is a versatile bifunctional organic compound featuring both a reactive isocyanate group and a benzyloxy ether moiety. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. The isocyanate group serves as a reactive handle for the introduction of a urea or carbamate linkage, a common structural motif in many biologically active molecules. The benzyloxy group, on the other hand, can influence the molecule's solubility, metabolic stability, and interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 50528-73-9 | [1] |

| Molecular Formula | C₁₄H₁₁NO₂ | [1][2] |

| Molecular Weight | 225.24 g/mol | [1][2] |

| IUPAC Name | 1-(benzyloxy)-4-isocyanatobenzene | [1] |

| Appearance | White to off-white crystalline solid | Commercially available |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with water and alcohols. | General isocyanate reactivity |

Synthesis of this compound

This compound can be synthesized from 4-benzyloxyaniline using a phosgene equivalent, such as triphosgene. This method offers a safer alternative to the direct use of highly toxic phosgene gas.

Experimental Protocol: Synthesis from 4-Benzyloxyaniline

Materials:

-

4-Benzyloxyaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyloxyaniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.34 eq) in anhydrous dichloromethane.

-

Slowly add the triphosgene solution to the 4-benzyloxyaniline solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly add a solution of triethylamine (2.2 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system like hexane/ethyl acetate to afford the pure isocyanate.[3][4][5]

Reactivity and Applications in Drug Discovery

The primary reactivity of this compound is centered around the electrophilic carbon atom of the isocyanate group, which readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is harnessed in the synthesis of a wide range of organic compounds, particularly urea and carbamate derivatives, which are prevalent in many pharmaceuticals.

Synthesis of Urea-Based Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[6] Small molecule inhibitors targeting the ATP-binding site of ALK have shown significant clinical efficacy. Many of these inhibitors feature a urea or a related moiety, which forms key hydrogen bonding interactions within the kinase domain. This compound is a valuable building block for the synthesis of such inhibitors, where the benzyloxyphenyl group can occupy a specific pocket in the ALK active site.

Experimental Protocol: Synthesis of a Representative N,N'-Disubstituted Urea

Materials:

-

This compound

-

A primary or secondary amine (e.g., 4-chloro-3-(trifluoromethyl)aniline)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous THF or DCM.

-

To this solution, add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC. A white precipitate of the urea product often forms during the reaction.

-

Upon completion, if a precipitate has formed, collect the solid by filtration and wash it with the reaction solvent and then with hexane to obtain the pure urea derivative.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N,N'-disubstituted urea.[7]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Constitutive activation of ALK, often through chromosomal rearrangements leading to fusion proteins (e.g., NPM-ALK, EML4-ALK), results in the aberrant activation of several downstream signaling pathways that promote cell proliferation, survival, and migration. Understanding these pathways is crucial for the rational design of targeted therapies.

Figure 1. A simplified diagram of the major downstream signaling pathways activated by the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[8][9][10][11][12]

The diagram illustrates that upon activation, ALK phosphorylates and activates several key downstream signaling proteins, including GRB2, PI3K, JAK, and PLCγ. This triggers a cascade of events through the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, ultimately leading to the transcription of genes that promote cancer cell proliferation, survival, and angiogenesis. Small molecule inhibitors that target the ATP-binding site of ALK can block these downstream signaling events.

Spectral Data

The structural characterization of this compound and its derivatives relies on various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 2250-2280 cm⁻¹ due to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. Other significant peaks would include those corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1240 cm⁻¹).[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be expected to show signals for the aromatic protons of both the phenyl and benzyloxy groups in the range of δ 6.8-7.5 ppm. A characteristic singlet for the benzylic methylene protons (-O-CH₂-Ph) would typically appear around δ 5.0-5.2 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the isocyanate carbon at approximately δ 125-135 ppm. The aromatic carbons would resonate in the range of δ 115-160 ppm, and the benzylic methylene carbon would appear around δ 70 ppm.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its ability to readily form urea and carbamate linkages makes it an important building block for the creation of complex molecules with potential therapeutic activities, such as ALK kinase inhibitors. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its effective utilization for the development of novel chemical entities. As with all isocyanates, appropriate safety precautions should be taken during its handling and use due to its reactivity and potential toxicity.

References

- 1. 4-(Benzyloxy)phenyl isocyanate | C14H11NO2 | CID 256268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. rsc.org [rsc.org]

- 6. app.scientifiq.ai [app.scientifiq.ai]

- 7. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Benzyloxyphenyl Isocyanate from 4-Benzyloxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-benzyloxyphenyl isocyanate, a key intermediate in the development of various pharmaceutical compounds, starting from 4-benzyloxyphenol. This document details established methodologies, including multi-step pathways involving intermediate aniline formation and rearrangement reactions of carboxylic acid derivatives. Experimental protocols, quantitative data, and visual diagrams of the synthetic workflows are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, owing to the reactivity of the isocyanate group which readily participates in addition reactions with nucleophiles such as alcohols, amines, and water. This allows for the facile introduction of the 4-benzyloxyphenyl moiety into a wide range of molecular scaffolds. The benzyl protecting group offers the advantage of stability under various reaction conditions and can be selectively removed when desired. This guide outlines two principal synthetic strategies for the preparation of this important intermediate from the readily available starting material, 4-benzyloxyphenol.

Synthetic Strategies

Two primary, multi-step synthetic pathways from 4-benzyloxyphenol to this compound are discussed:

-

Route A: Synthesis via 4-Benzyloxyaniline Intermediate. This approach involves the conversion of 4-benzyloxyphenol to 4-benzyloxyaniline, which is then transformed into the target isocyanate.

-

Route B: Synthesis via Rearrangement of a 4-Benzyloxybenzoic Acid Derivative. This strategy entails the initial carboxylation of 4-benzyloxyphenol to form 4-benzyloxybenzoic acid, which is then converted to a suitable precursor for a rearrangement reaction (Curtius, Lossen, or Hofmann) to yield the isocyanate.

Route A: Synthesis via 4-Benzyloxyaniline Intermediate

This is a robust and widely applicable method for the synthesis of aryl isocyanates. The overall transformation is depicted below:

Figure 1: Overall workflow for the synthesis of this compound via the 4-benzyloxyaniline intermediate.

Step A1: Synthesis of 4-Benzyloxyaniline

A common method to introduce an amine group to a phenolic ring is through nitration followed by reduction. An alternative, well-documented approach begins with the benzylation of 4-nitrophenol, followed by reduction.[1]

Experimental Protocol: Benzylation of 4-Nitrophenol and Subsequent Reduction [1]

-

Benzylation of 4-Nitrophenol: In a reaction flask, 4-nitrophenol (70g) is dissolved in a mixture of water (400g) and ethanol (150g). To this solution, tetrabutylammonium bromide (2g), potassium carbonate (85g), and benzyl chloride (93g) are added successively. The mixture is heated to 85 °C and refluxed for 5 hours. The reaction is maintained at 106-108 °C for an additional 4 hours. After cooling to 30 °C, the solid product, 4-benzyloxynitrobenzene, is collected by centrifugation and washed with water until neutral.

-

Reduction of 4-Benzyloxynitrobenzene: To a reaction flask, add 5g of hydrochloric acid, 400g of water, and 160g of ethanol. Then, add 100g of the 4-benzyloxynitrobenzene obtained in the previous step and 100g of iron powder. The mixture is heated to 95 °C and the reaction is carried out for 6 hours. After completion, the reaction mixture is filtered while hot to remove solid impurities. The filtrate is cooled to crystallize the product, 4-benzyloxyaniline.

| Reaction Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| Benzylation | 4-Nitrophenol | Benzyl chloride, K₂CO₃, Tetrabutylammonium bromide | Water/Ethanol | Reflux, 5h at 85-90°C, then 4h at 106-108°C | 4-Benzyloxynitrobenzene | 91.6%[1] |

| Reduction | 4-Benzyloxynitrobenzene | Iron powder, HCl | Water/Ethanol | 95 °C, 6h | 4-Benzyloxyaniline | 83.1%[1] |

Table 1: Summary of reaction conditions and yields for the synthesis of 4-benzyloxyaniline.

Step A2: Conversion of 4-Benzyloxyaniline to this compound

The conversion of anilines to isocyanates is commonly achieved using phosgene or a safer phosgene equivalent such as triphosgene.

Experimental Protocol: Isocyanate Formation using Triphosgene [2]

To a solution of triphosgene (e.g., 10 mmol) in a dry solvent such as dichloromethane (DCM) (20 ml), a solution of 4-benzyloxyaniline (10 mmol) in DCM (20 ml) is added dropwise at a controlled temperature (often 0 °C or below). This is followed by the dropwise addition of a non-nucleophilic base, such as triethylamine (3 ml), in DCM (10 ml). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The solvent is subsequently removed under reduced pressure to yield the crude this compound, which can be purified by distillation or chromatography.

| Reaction Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| Isocyanate Formation | 4-Benzyloxyaniline | Triphosgene, Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature | This compound | Typically high (>80%) |

Table 2: General reaction conditions for the synthesis of this compound from 4-benzyloxyaniline.

Route B: Synthesis via Rearrangement Reactions

This alternative strategy involves the initial carboxylation of 4-benzyloxyphenol, followed by a rearrangement reaction that converts a carboxylic acid derivative into the isocyanate. The Curtius rearrangement is a well-established method for this transformation.[3]

Figure 2: Synthetic pathway to this compound via the Curtius rearrangement of a 4-benzyloxybenzoic acid derivative.

Step B1: Carboxylation of 4-Benzyloxyphenol (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction introduces a carboxylic acid group onto a phenol ring.[4][5] For para-selectivity, the use of potassium hydroxide is generally preferred.[4]

Experimental Protocol: Kolbe-Schmitt Reaction [4][5]

4-Benzyloxyphenol is first treated with a strong base, such as potassium hydroxide, to form the corresponding phenoxide. The phenoxide is then heated with carbon dioxide under pressure (typically 100 atm) at elevated temperatures (around 125 °C). Acidic workup then yields 4-benzyloxybenzoic acid.

| Reaction Step | Starting Material | Reagents | Conditions | Product | Yield |

| Carboxylation | 4-Benzyloxyphenol | 1. KOH2. CO₂3. H₂SO₄ (workup) | High pressure and temperature | 4-Benzyloxybenzoic acid | Moderate to good |

Table 3: General conditions for the Kolbe-Schmitt carboxylation of 4-benzyloxyphenol.

Step B2 & B3: Curtius Rearrangement of 4-Benzyloxybenzoic Acid

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[3] The acyl azide is typically prepared from the corresponding carboxylic acid.

Experimental Protocol: Curtius Rearrangement

-

Formation of 4-Benzyloxybenzoyl Chloride: 4-Benzyloxybenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. The reaction is often catalyzed by a small amount of dimethylformamide (DMF). The volatile byproducts are removed under reduced pressure to yield the crude acyl chloride.

-

Formation of 4-Benzyloxybenzoyl Azide: The crude 4-benzyloxybenzoyl chloride is dissolved in a suitable solvent (e.g., acetone or a biphasic system) and reacted with sodium azide (NaN₃) to form the acyl azide. This intermediate is often used in the next step without isolation due to its potentially explosive nature.

-

Rearrangement to this compound: The solution containing the acyl azide is heated in an inert solvent (e.g., toluene or benzene). The acyl azide undergoes rearrangement with the loss of nitrogen gas to form this compound.[3]

| Reaction Step | Starting Material | Reagents | Conditions | Product | Yield |

| Acyl Chloride Formation | 4-Benzyloxybenzoic acid | SOCl₂ or (COCl)₂ | Room temperature to gentle heating | 4-Benzyloxybenzoyl chloride | Typically high (>90%) |

| Acyl Azide Formation | 4-Benzyloxybenzoyl chloride | NaN₃ | Room temperature | 4-Benzyloxybenzoyl azide | Used in situ |

| Curtius Rearrangement | 4-Benzyloxybenzoyl azide | Heat (Δ) | Reflux in an inert solvent | This compound | Good to excellent |

Table 4: Reaction sequence and general conditions for the Curtius rearrangement route.

Conclusion

The synthesis of this compound from 4-benzyloxyphenol can be effectively achieved through two primary multi-step synthetic routes. The choice of a particular route will depend on factors such as the availability of starting materials and reagents, scalability, and safety considerations. The aniline route is a very common and reliable method for the preparation of aryl isocyanates. The Curtius rearrangement offers a phosgene-free alternative, which may be advantageous in certain contexts. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to adapt and optimize these syntheses for their specific laboratory and developmental needs.

Safety Note: Isocyanates are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Acyl azides are potentially explosive and should be handled with extreme care. Phosgene and its substitutes like triphosgene are highly toxic and require specialized handling procedures. Always consult the relevant safety data sheets (SDS) before performing any of these reactions.

References

Spectroscopic Profile of 4-Benzyloxyphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-benzyloxyphenyl isocyanate, a key intermediate in various chemical syntheses. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Molecular Structure and Properties

-

IUPAC Name: 1-(benzyloxy)-4-isocyanatobenzene

-

Molecular Formula: C₁₄H₁₁NO₂

-

Molecular Weight: 225.24 g/mol [1]

-

CAS Number: 50528-73-9[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.50 | Multiplet | 5H | Phenyl-H (of benzyl group) |

| ~ 7.00 - 7.10 | Multiplet | 4H | Phenyl-H (of phenoxy group) |

| ~ 5.10 | Singlet | 2H | -O-CH₂ -Ph |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 155 | C -O (phenoxy) |

| ~ 136 | Quaternary C (benzyl) |

| ~ 129 | C -NCO |

| ~ 128.7 | Phenyl-C H (benzyl) |

| ~ 128.2 | Phenyl-C H (benzyl) |

| ~ 127.5 | Phenyl-C H (benzyl) |

| ~ 125 | C =N=O |

| ~ 122 | Phenyl-C H (phenoxy) |

| ~ 116 | Phenyl-C H (phenoxy) |

| ~ 70 | -O-CH₂ -Ph |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The most prominent and characteristic absorption for an isocyanate is the strong, sharp band corresponding to the asymmetric stretching vibration of the -N=C=O group.[2][3][4]

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2270 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~ 3030 | Medium | Aromatic C-H Stretch |

| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1240 | Strong | Aryl-O-C Asymmetric Stretch |

| ~ 1020 | Medium | Aryl-O-C Symmetric Stretch |

| ~ 700-750 | Strong | C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, Electron Ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 225 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |

| 134 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 106 | [M - C₇H₇ - CO]⁺ (Loss of benzyl and CO) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

Sample Preparation: [5][6][7][8][9]

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-10 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical spectral width: 0-200 ppm.

-

Reference the spectrum to the deuterated solvent peak.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy: [10][11]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of neat this compound directly onto the ATR crystal.

-

Record the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS): [12][13]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection of 1 µL of the sample solution.

-

Oven Program: A temperature gradient program is typically used, for example, starting at 50°C and ramping up to 250°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. 4-(Benzyloxy)phenyl isocyanate | C14H11NO2 | CID 256268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.remspec.com [m.remspec.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. as.nyu.edu [as.nyu.edu]

- 7. ou.edu [ou.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. IR Spectrometry - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 12. researchgate.net [researchgate.net]

- 13. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isocyanate Group on 4-Benzyloxyphenyl Isocyanate: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyphenyl isocyanate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its reactivity is dominated by the highly electrophilic isocyanate (-N=C=O) group, which readily participates in nucleophilic addition reactions. The presence of the benzyloxy group provides a handle for further chemical modification and influences the overall electronic properties and steric environment of the molecule. This technical guide provides an in-depth analysis of the reactivity of the isocyanate group on this compound, detailing its primary reactions, influencing factors, and applications, with a focus on its utility in the synthesis of biologically active compounds, including kinase inhibitor analogues.

Core Reactivity of the Isocyanate Group

The carbon atom of the isocyanate group in this compound is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of stable addition products. The general reactivity trend with common nucleophiles is as follows:

Amines > Alcohols > Water > Carboxylic Acids

Reaction with Amines: Urea Formation

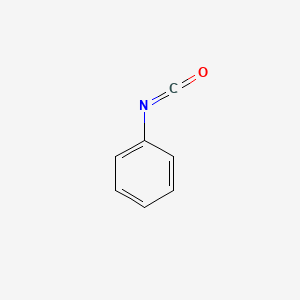

The reaction of this compound with primary and secondary amines is rapid and typically proceeds to completion at room temperature, yielding substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules, including analogues of the kinase inhibitor sorafenib.[1][2]

Experimental Protocol: Synthesis of N-(4-Benzyloxyphenyl)-N'-(aryl)ureas

This protocol is a general procedure for the synthesis of diaryl ureas from this compound and various aryl amines, analogous to the core structure of many kinase inhibitors.

Materials:

-

This compound

-

Substituted aryl amine (e.g., 4-chloro-3-(trifluoromethyl)aniline)

-

Anhydrous acetone

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the substituted aryl amine (1.0 equivalent) in anhydrous acetone in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4][5][6]

-

Upon completion of the reaction (typically within a few hours), the product often precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold acetone, and dried under vacuum to yield the desired N,N'-disubstituted urea.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Reaction with Alcohols and Phenols: Urethane (Carbamate) Formation

The reaction of this compound with alcohols and phenols yields urethanes (carbamates). This reaction is generally slower than the reaction with amines and often requires heating or catalysis to proceed at a practical rate. The reactivity of the hydroxyl group follows the order: primary > secondary > tertiary, primarily due to steric hindrance.

Reaction with Water: Amine Formation and Urea By-product

This compound reacts with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield 4-benzyloxyaniline. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrical diaryl urea, N,N'-bis(4-benzyloxyphenyl)urea. This side reaction is important to consider when working with isocyanates in the presence of moisture.

Factors Influencing the Reactivity of the Isocyanate Group

Several factors can influence the rate and outcome of the reactions of this compound:

-

Nucleophilicity of the Reactant: Stronger nucleophiles, such as primary amines, react much faster than weaker nucleophiles like alcohols or water.

-

Steric Hindrance: Bulky substituents on either the isocyanate or the nucleophile can significantly slow down the reaction rate.

-

Electronic Effects: The benzyloxy group is a moderately electron-donating group, which slightly reduces the electrophilicity of the isocyanate carbon compared to phenyl isocyanate. Electron-withdrawing groups on the reacting nucleophile will decrease its nucleophilicity and slow the reaction.

-

Solvent: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred to avoid side reactions with the solvent.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

-

Catalysts: The reaction of isocyanates with alcohols is often catalyzed by tertiary amines or organotin compounds.

Application in the Synthesis of Kinase Inhibitor Analogues

The diaryl urea motif is a key pharmacophore in a number of approved kinase inhibitors, such as Sorafenib.[1][2] These drugs function by inhibiting protein kinases that are overactive in cancerous cells. The synthesis of analogues of these inhibitors often involves the reaction of an appropriately substituted isocyanate with an aniline derivative. This compound can be utilized as a building block to introduce a benzyloxyphenyl moiety into such structures, allowing for the exploration of structure-activity relationships.

The general synthetic strategy involves the reaction of this compound with a substituted aniline that contains other functionalities relevant for kinase binding. The benzyloxy group can also serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a free hydroxyl group, a common feature in many kinase inhibitors.

Logical Workflow for the Synthesis of a Sorafenib Analogue

The following diagram illustrates a logical workflow for the synthesis of a potential kinase inhibitor analogue using this compound.

Signaling Pathway Context: Kinase Inhibition

While this compound is a synthetic building block and not a direct modulator of signaling pathways, the urea-containing molecules synthesized from it can be potent inhibitors of various kinase-driven signaling cascades implicated in cancer. One such critical pathway is the RAF/MEK/ERK signaling cascade, which is a primary target of Sorafenib.

The diagram below illustrates a simplified representation of the RAF/MEK/ERK signaling pathway and the point of inhibition by a diaryl urea-based kinase inhibitor.

Quantitative Data Summary

At present, specific kinetic data such as rate constants and activation energies for the reactions of this compound are not extensively reported in the literature under standardized conditions. However, the reactivity is expected to be comparable to other electronically similar aryl isocyanates. The following table provides a qualitative and semi-quantitative summary of its expected reactivity.

| Reaction Type | Reactant | Relative Rate | Conditions | Product | Typical Yield |

| Urea Formation | Primary Amine | Very Fast | Room Temperature | N,N'-Disubstituted Urea | >90% |

| Urea Formation | Secondary Amine | Fast | Room Temperature | N,N,N'-Trisubstituted Urea | >85% |

| Urethane Formation | Primary Alcohol | Moderate | Heat/Catalyst | Urethane | 70-90% |

| Urethane Formation | Phenol | Slow | Heat/Catalyst | Urethane | 50-80% |

| Reaction with Water | Water | Moderate | Room Temperature | 4-Benzyloxyaniline / Symmetrical Urea | Variable |

Note: Yields are estimates based on general isocyanate reactivity and may vary depending on the specific reactants and reaction conditions.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily due to the versatile and predictable reactivity of its isocyanate group. Its utility in the construction of diaryl urea scaffolds makes it a relevant building block in the design and synthesis of potential therapeutic agents, particularly kinase inhibitors. A thorough understanding of its reactivity with various nucleophiles and the factors that influence these reactions is crucial for its effective application in research and drug development. Further quantitative kinetic studies on this specific isocyanate would be beneficial for optimizing reaction conditions and predicting reaction outcomes with greater accuracy.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]

- 3. Studies of Catalysed Isocyanate Reactions by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Benzyloxycarbonyl (Cbz) Group in Isocyanate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a range of conditions and its facile removal via hydrogenolysis make it an invaluable tool. This technical guide provides an in-depth exploration of the role of the Cbz protecting group in reactions involving isocyanates, a critical class of intermediates in the synthesis of ureas, carbamates, and other pharmacologically relevant scaffolds.

Introduction to the Benzyloxycarbonyl (Cbz) Protecting Group

Introduced by Leonidas Zervas in the 1930s, the Cbz group revolutionized peptide synthesis by enabling the controlled formation of amide bonds.[1] Amines are typically protected as their Cbz-carbamates through reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] The resulting carbamate is stable to a variety of reagents and reaction conditions, yet can be cleanly cleaved by catalytic hydrogenation to release the free amine, toluene, and carbon dioxide. This orthogonality with other common protecting groups is a key advantage in multistep synthesis.[1]

The Dual Role of the Cbz Group in Isocyanate Reactions

The benzyloxycarbonyl group can play two primary roles in chemical transformations involving isocyanates. It can act as a stable protecting group for a nucleophilic functionality that is intended to react with an isocyanate, or the Cbz-protected amine itself can serve as a precursor to an in situ generated isocyanate.

Cbz Group as a Stable Protecting Moiety

In many synthetic strategies, a molecule may contain multiple nucleophilic sites that could potentially react with an isocyanate. The Cbz group can be employed to selectively protect one or more of these sites, directing the isocyanate to react at the desired position. For instance, in the synthesis of complex ureas or polyurethanes, hydroxyl or secondary amine functionalities can be protected with a Cbz group while a primary amine is left free to react with an isocyanate. The stability of the Cbz group under the typically mild conditions of isocyanate reactions is a key advantage in this approach.

Cbz-Protected Amines as Isocyanate Precursors

A powerful and elegant strategy involves the conversion of a Cbz-protected primary amine into an isocyanate in situ. This transformation allows for the subsequent one-pot reaction with a variety of nucleophiles to generate unsymmetrical ureas, carbamates, and thiocarbamates. This approach avoids the isolation of often sensitive and reactive isocyanate intermediates.

A notable method for this conversion involves the activation of the Cbz-carbamate with 2-chloropyridine and trifluoromethanesulfonyl anhydride. This generates a highly reactive intermediate that eliminates benzyl alcohol and carbon dioxide to form the corresponding isocyanate. This in situ generated isocyanate can then be trapped by a range of nucleophiles, providing a versatile route to a diverse array of compounds.

Quantitative Data Summary

The efficiency of the in situ isocyanate generation from Cbz-protected amines and subsequent reaction with nucleophiles is highlighted by the high yields obtained for a variety of substrates. The following tables summarize representative quantitative data from the literature.

| Cbz-Protected Amine | Nucleophile | Product | Yield (%) |

| Cbz-NH-(CH₂)₂-Ph | Benzylamine | N-Benzyl-N'-(2-phenylethyl)urea | 95 |

| Cbz-NH-CH(CH₃)₂ | Morpholine | 4-(Isopropylcarbamoyl)morpholine | 92 |

| Cbz-NH-c-Hex | Aniline | N-Cyclohexyl-N'-phenylurea | 98 |

| Cbz-NH-Bn | Ethanol | Ethyl N-benzylcarbamate | 85 |

| Cbz-NH-(CH₂)₂-Ph | Thiophenol | S-Phenyl N-(2-phenylethyl)thiocarbamate | 88 |

Table 1: Synthesis of Ureas, Carbamates, and Thiocarbamates from Cbz-Protected Amines via in situ Isocyanate Formation. Data compiled from studies on the one-pot reaction of Cbz-protected amines with various nucleophiles.

Experimental Protocols

General Procedure for the One-Pot Synthesis of Unsymmetrical Ureas from Cbz-Protected Amines

This protocol is based on the method developed by Kim, H.-K., et al.

Materials:

-

Cbz-protected primary amine (1.0 equiv)

-

2-Chloropyridine (1.2 equiv)

-

Trifluoromethanesulfonyl anhydride (Tf₂O) (1.1 equiv)

-

Nucleophile (amine, alcohol, or thiol) (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the Cbz-protected amine in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine followed by the dropwise addition of trifluoromethanesulfonyl anhydride.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the nucleophile to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired urea, carbamate, or thiocarbamate.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the one-pot synthesis of ureas, carbamates, and thiocarbamates.

References

A Technical Guide to the Physical Properties of 1-(Benzyloxy)-4-isocyanatobenzene

Abstract: This document provides a detailed overview of the known physical and chemical properties of 1-(benzyloxy)-4-isocyanatobenzene (CAS No. 50528-73-9), a key intermediate for research in drug development and materials science. Due to a scarcity of published experimental data for certain physical properties, this guide consolidates available computed data and presents generalized, detailed experimental protocols for the synthesis and characterization of this compound. A logical workflow for its preparation and analysis is provided. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a technical understanding of this compound.

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their ability to readily react with nucleophiles, particularly alcohols and amines, to form carbamates and urea derivatives, respectively, makes them exceptionally valuable building blocks in organic synthesis. In the pharmaceutical industry, the isocyanate moiety is utilized to link different molecular fragments, introduce specific functionalities, and synthesize a wide range of bioactive molecules and polymers for drug delivery systems.

1-(Benzyloxy)-4-isocyanatobenzene incorporates two key structural features: the reactive isocyanate group and a benzyloxy pharmacophore. The benzyloxy group is present in numerous biologically active compounds and is known to influence properties such as receptor binding and metabolic stability.[1] The combination of these features makes 1-(benzyloxy)-4-isocyanatobenzene a compound of significant interest for the synthesis of novel therapeutic agents and functional materials. This guide summarizes its core physical properties and provides standardized methodologies for its handling and characterization.

Chemical Identity and Structure

-

IUPAC Name: 1-(Benzyloxy)-4-isocyanatobenzene

-

Synonyms: 4-(Benzyloxy)phenyl isocyanate, p-Benzyloxyphenyl isocyanate[2]

-

Molecular Structure:

Source: PubChem CID 256268

Physical Properties

| Property | Value | Source / Notes |

| Molecular Weight | 225.25 g/mol | [2][3][4] |

| Physical State | Solid (presumed based on storage/handling) | General supplier information |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | [4] |

| Density | Data not available | - |

| Exact Mass | 225.078978594 Da | Computed by PubChem[2] |

| XLogP3 | 4.6 | Computed by XLogP3[2] |

| Topological Polar Surface Area | 38.7 Ų | Computed by Cactvs[2] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[2] |

| Rotatable Bond Count | 4 | Computed by Cactvs[2] |

Synthesis and Characterization Workflow

As no specific biological signaling pathways involving 1-(benzyloxy)-4-isocyanatobenzene have been documented, the following diagram illustrates a logical experimental workflow for its synthesis and subsequent characterization.

Caption: Logical workflow for the synthesis and characterization of 1-(benzyloxy)-4-isocyanatobenzene.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols applicable for the synthesis and physical property determination of 1-(benzyloxy)-4-isocyanatobenzene.

General Synthesis from 4-Benzyloxyaniline

A common and relatively safe laboratory-scale method for preparing aryl isocyanates involves the use of a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a stable solid.[5]

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to neutralize HCl gas byproduct with a basic solution). The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagents: A solution of 4-benzyloxyaniline in a dry, inert solvent (e.g., toluene or dichloromethane) is charged into the flask. A solution of triphosgene (approximately 0.35-0.40 equivalents relative to the amine) in the same solvent is placed in the dropping funnel.

-

Reaction: The triphosgene solution is added dropwise to the stirred amine solution at 0 °C. After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the strong isocyanate peak (~2270 cm⁻¹).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(benzyloxy)-4-isocyanatobenzene.

General Protocol for Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[6][7]

-

Sample Preparation: A small amount of the dry, crystalline solid is finely crushed. The open end of a capillary tube is tapped into the powder to force a small amount of the solid into the tube.

-

Packing: The tube is inverted and tapped gently on a hard surface to pack the solid into the sealed bottom of the tube, aiming for a sample height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

General Protocol for Boiling Point Determination

The boiling point is determined using a simple distillation apparatus, which is essential for purifying liquids and identifying them.[6][7]

-

Apparatus Setup: A distillation flask containing the liquid sample and a few boiling chips is assembled with a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

-

Observation: The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb and condenses into the collection flask. This stable temperature is recorded as the boiling point. For high-boiling-point compounds, this procedure is often performed under reduced pressure (vacuum distillation) to prevent decomposition.

General Protocol for Solubility Assessment

The solubility of a compound in various solvents provides insight into its polarity.[7][8][9]

-

Preparation: A series of test tubes is prepared, each containing a fixed volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, toluene, hexane).

-

Measurement: A small, pre-weighed amount of 1-(benzyloxy)-4-isocyanatobenzene (e.g., 10 mg) is added to each test tube.

-

Observation: Each tube is agitated or vortexed for a set period. The solubility is observed and recorded. If the solid dissolves completely, it is deemed "soluble." If it remains undissolved, it is "insoluble." If it partially dissolves, it is "sparingly soluble."

Safety and Handling

1-(Benzyloxy)-4-isocyanatobenzene, like other isocyanates, is a reactive and potentially hazardous chemical that requires careful handling.

-

General Precautions: Limit all unnecessary personal contact. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust or fumes.[10] Do not eat, drink, or smoke when handling this product.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[4] Isocyanates are moisture-sensitive and will react with water, so protection from humidity is critical.

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[10] Absorb liquid spills with an inert material and place in a labeled container for disposal. Prevent spillage from entering drains or waterways.[10]

Applications and Further Research

The dual functionality of 1-(benzyloxy)-4-isocyanatobenzene makes it a versatile reagent. The isocyanate group allows for covalent linkage to biomolecules or synthetic polymers, while the benzyloxybenzene moiety can be explored for its potential biological activity, drawing parallels from other benzyloxy-containing compounds that show promise as enzyme inhibitors.[1][12] Potential applications include:

-

Prodrug Synthesis: The isocyanate can be used to link a drug molecule to a carrier, creating a prodrug with modified solubility or release characteristics.

-

Bioconjugation: Covalently attaching the molecule to proteins or other biomaterials.

-

Development of Novel Inhibitors: Using the benzyloxybenzene scaffold as a starting point for designing new enzyme inhibitors.

Further research is critically needed to experimentally determine the fundamental physical properties of this compound, such as its melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents. Additionally, its biological activity profile remains to be explored to fully understand its potential in drug discovery and development.

References

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Benzyloxy)phenyl isocyanate | C14H11NO2 | CID 256268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 4. 50528-73-9|1-(Benzyloxy)-4-isocyanatobenzene|BLD Pharm [bldpharm.com]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. docsity.com [docsity.com]

- 8. scribd.com [scribd.com]

- 9. studylib.net [studylib.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Phosgene-Free Synthesis of Aromatic Isocyanates

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aromatic isocyanates, such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), is fundamental to the global polyurethane industry. However, the conventional manufacturing process relies on the use of phosgene, an extremely toxic and corrosive chemical. Growing safety, environmental, and regulatory concerns have catalyzed significant research into safer, non-phosgene alternatives. This technical guide provides an in-depth overview of the core, scientifically-vetted, non-phosgene routes to aromatic isocyanates, presenting quantitative data, detailed experimental protocols, and process-flow visualizations to support research and development efforts.

Core Synthesis Strategies: An Overview

Most non-phosgene routes are multi-step processes that strategically avoid the direct phosgenation of amines. These pathways typically converge on the formation of a carbamate intermediate, which is then subjected to thermal decomposition (thermolysis or cracking) to yield the desired isocyanate and a recyclable alcohol.[1] The primary differences between the main routes lie in the choice of carbonyl source and the initial reaction to form this key carbamate intermediate.

The main non-phosgene methodologies include:

-

Reductive Carbonylation of Nitroaromatics: Utilizes carbon monoxide to simultaneously reduce a nitro group and introduce a carbonyl functionality.

-

The Dimethyl Carbonate (DMC) Pathway: Employs DMC as a non-toxic carbonylating agent to convert aromatic amines into carbamates.

-

The Urea Method: Uses urea as a safe, solid carbonyl source to react with amines and alcohols to form carbamate precursors.

The logical workflow for these greener alternatives can be visualized as a convergent process.

Reductive Carbonylation of Nitroaromatics

This route offers an elegant approach by converting nitroaromatics directly to their corresponding carbamates (the "indirect" method) or, under more forcing conditions, to isocyanates (the "direct" method) using carbon monoxide as both the reductant and the carbonyl source.[2] The reaction is typically catalyzed by noble metal complexes, with palladium and rhodium systems being the most studied.[2] The indirect pathway to the carbamate intermediate is generally preferred as it avoids the harsh conditions that can cause isocyanate oligomerization.

Quantitative Data

| Substrate | Catalyst System | Alcohol | Temp. (°C) | CO Pressure (MPa) | Yield of Carbamate (%) | Selectivity (%) | Citation |

| Nitrobenzene | FeSe₂/γ-Al₂O₃ | Methanol | 140 | 6.8 | 96.6 | >96 | [3] |

| Nitrobenzene | PVA@COF-Bpy-Pd | Methanol | 170 | 6.0 | 58 | 75 | [4] |

| Nitrobenzene | Pd@phen-POP | Methanol | 160 | 6.0 | 92 | >99 | [5] |

| Dinitrotoluene | Rh/C + Fe₀.₂Mn₀.₈Oₓ | - | 190 | 10.0 | 4.5 (Isocyanate) | - | [6] |

Note: The direct carbonylation to isocyanate (last entry) generally shows lower yields compared to the carbamate route.

Experimental Protocol: Reductive Carbonylation of Nitrobenzene

This protocol is adapted from the procedure described for the FeSe₂/γ-Al₂O₃ catalyst system.[3]

1. Catalyst Preparation (5 wt% FeSe₂/γ-Al₂O₃):

-

Dissolve FeCl₃ (0.162 g, 1 mmol) and SeO₂ (0.222 g, 2 mmol) in methanol (30 mL).

-

Add pyridine (0.316 g, 4 mmol) to the solution and stir for 30 minutes.

-

Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave. Seal and heat at 180°C for 24 hours.

-

After cooling, filter the black precipitate (FeSe₂), wash with methanol, and dry under vacuum.

-

Impregnate γ-Al₂O₃ (1 g) with a suspension of the prepared FeSe₂ (52.6 mg) in methanol. Sonicate for 30 minutes, then evaporate the solvent to obtain the final catalyst.

2. Carbonylation Reaction:

-

Charge a 100 mL high-pressure autoclave with the 5 wt% FeSe₂/γ-Al₂O₃ catalyst (1 g), nitrobenzene (3.075 g, 25 mmol), and methanol (50 mL).

-

Seal the reactor, purge three times with CO, and then pressurize with CO to 6.8 MPa.

-

Heat the reactor to 140°C and maintain for 2 hours with constant stirring.

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess CO.

-

Analyze the liquid product mixture via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and yield of methyl-N-phenyl carbamate (MPC).

The Dimethyl Carbonate (DMC) Pathway

The DMC route is a highly promising green alternative, as DMC is a non-toxic, biodegradable reagent that can be produced via green methods.[7] This pathway involves two main steps: the methoxycarbonylation of an aromatic amine with DMC to produce a carbamate, followed by the thermal decomposition of the carbamate.[8] For MDI production, this involves reacting aniline with DMC to form methyl phenyl carbamate (MPC), which is then condensed with formaldehyde to yield dimethyl methylene diphenyl-4,4'-dicarbamate (MDC), the direct precursor to MDI.[8][9]

Quantitative Data

| Reaction Step | Reactants | Catalyst | Temp. (°C) | Yield (%) | Selectivity (%) | Citation |

| Step 1: MPC Synthesis | Aniline + DMC | Zn(OAc)₂/AC | 190 | 78 | 98 | [8][9] |

| Step 1: MPC Synthesis | Aniline + DMC | Ce₃Zn₀.₅Zr₁ (mixed oxide) | 180 | >90 | >95 | [10] |

| Step 2: MDC Synthesis | MPC + Formaldehyde | ZnCl₂ | 120 | 87.4 | - | [8][9] |

| Step 3: MDI Synthesis | MDC Thermolysis | Zinc Powder | 260-280 | 87.3 | - | [8][9] |

| TDI Precursor | TDA + DMC | Zn(OAc)₂/α-Al₂O₃ | 250 | 53.5 (TDC) | - | [11] |

| TDI Synthesis | TDC Thermolysis | Uranyl Zinc Acetate | 250-270 | 92.6 | - | [11] |

(AC = Activated Carbon; TDA = Toluenediamine; TDC = Dimethyl Toluene Dicarbamate)

Experimental Protocol: Synthesis of MDI via DMC Pathway

This protocol is a composite based on the three-step process described by Xiao et al.[8][9]

Step 1: Synthesis of Methyl Phenyl Carbamate (MPC)

-

In a stainless-steel autoclave, combine aniline, dimethyl carbonate (DMC) (e.g., in a 1:20 molar ratio), and a Zn(OAc)₂/Activated Carbon catalyst (e.g., 10 wt% relative to aniline).

-

Seal the autoclave, purge with nitrogen, and then heat to 190°C with stirring.

-

Maintain the reaction for the desired time (e.g., 2-4 hours).

-

After cooling, filter the catalyst. The excess DMC and byproduct methanol can be removed by distillation. The resulting MPC is purified for the next step.

Step 2: Synthesis of Dimethyl Methylene Diphenyl Dicarbamate (MDC)

-

In a glass reactor equipped with a stirrer and condenser, dissolve the purified MPC in a solvent such as nitrobenzene.

-

Add a catalyst, for example, zinc chloride (ZnCl₂).

-

Add formaldehyde (typically as a paraformaldehyde or formalin solution) dropwise while maintaining the reaction temperature at approximately 120°C.

-

Continue the reaction for several hours until completion, monitoring by a suitable analytical method (e.g., HPLC).

-

Upon completion, the product MDC may precipitate upon cooling or can be isolated by solvent removal and recrystallization.

Step 3: Thermal Decomposition of MDC to MDI

-

This step is performed under vacuum to facilitate the removal of the methanol byproduct, driving the equilibrium toward the product.

-

In a reaction vessel suitable for high temperatures and vacuum, mix the purified MDC with a catalyst (e.g., zinc powder) and a high-boiling point inert solvent (e.g., dioctyl sebacate) to act as a heat carrier.

-

Heat the mixture under vacuum (e.g., 2-3 kPa) to a temperature of 250-280°C.

-

The MDI product is distilled from the reaction mixture as it is formed, along with methanol.

-

The collected distillate is then subjected to further purification, typically by vacuum distillation, to separate the MDI from the methanol.

The Urea Method

The urea method is another environmentally benign route that uses inexpensive and safe raw materials like urea, an alcohol, and an aromatic amine.[12] The process generally involves reacting the amine with urea and an alcohol to form the carbamate intermediate, which is then thermally decomposed. This route has recently seen significant breakthroughs, including the completion of an industrial trial for MDI production in China, highlighting its commercial viability.[12][13]

Quantitative Data

| Aromatic Amine | Alcohol | Catalyst | Temp. (°C) | Pressure (MPa) | Intermediate Yield (%) | Citation |

| Toluenediamine (TDA) | Methanol | Zinc Chloride | 190 | 3.0 | 41.6 (TDC Selectivity) | [11] |

| Toluenediamine (TDA) | n-Propanol | - | 170 | 0.6 | 66.1 (TDC-P) | [11] |

| Toluenediamine (TDA) | - | Ionic Liquid | 130-150 | 1-2 | Toluene Diurea | [14] |

| 4,4'-MDA | 3-methyl-1-butanol | - | - | - | Technically & Economically Feasible | [1][13] |

(TDC-P = Dipropyl Toluene-2,4-dicarbamate)

Experimental Protocol: Synthesis of Toluene Diurea (TDI Precursor) via Urea Method

This protocol is based on the procedure using an ionic liquid catalyst.[14]

1. Reaction:

-

In a pressure reactor, charge toluenediamine (TDA), urea, and an ionic liquid catalyst (e.g., an imidazolium or pyridinium-based salt) in a molar ratio of approximately 1 : 2.5 : 0.005.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor to 1-2 MPa with the inert gas.

-

Heat the mixture to 130-150°C with vigorous stirring. At this temperature, the reactants melt and dissolve, avoiding the need for a solvent.

-

Maintain the reaction for a specified duration (e.g., 2-5 hours) until the reaction is complete. The product, toluene diurea, will precipitate as it is formed.

-

After the reaction, cool the vessel and collect the solid toluene diurea product.

2. Pyrolysis (General Step):

-

The obtained toluene diurea would then be subjected to a subsequent pyrolysis step, often in the presence of an alcohol to first form the dicarbamate, followed by thermal decomposition as described in the previous sections to yield TDI.

Conclusion

The transition away from phosgene-based chemistry is a critical objective for the chemical industry. Reductive carbonylation, the dimethyl carbonate pathway, and the urea method all represent viable and compelling alternatives for the synthesis of aromatic isocyanates. The DMC and urea routes, in particular, have demonstrated high yields and are built upon cheaper, safer, and more sustainable feedstocks, with recent industrial trials suggesting they are on the cusp of commercialization. While challenges related to catalyst stability, efficiency, and process economics remain, continued research and process optimization in these areas will undoubtedly pave the way for a new generation of safer and greener polyurethane production technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Catalysis of Synergistic Reactions by Host–Guest Assemblies: Reductive Carbonylation of Nitrobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Carbonylation of Nitroarenes Using a Heterogenized Phen-Pd Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP3606906A1 - Heterogeneous catalysts for the direct carbonylation of nitro aromatic compounds to isocyanates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2018216036A1 - A process for the synthesis of aromatic carbamates - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. bloominglobal.com [bloominglobal.com]

- 13. research.utwente.nl [research.utwente.nl]

- 14. CN104276982A - Method for preparing toluene diisocynate from urea under catalysis of ionic liquid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability of 4-Benzyloxyphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4-benzyloxyphenyl isocyanate. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous aryl isocyanates to provide a robust estimation of its thermal properties. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to enable researchers to conduct their own thermal stability assessments. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and drug development, aiding in the safe handling, storage, and application of this compound.

Introduction to the Thermal Stability of Aryl Isocyanates

Isocyanates are a class of highly reactive organic compounds characterized by the functional group –N=C=O. Their reactivity makes them essential building blocks in the synthesis of a wide range of materials, including polyurethanes, pharmaceuticals, and other specialty chemicals. However, this high reactivity also contributes to their potential thermal instability.

The thermal stability of an aryl isocyanate is influenced by several factors, including the nature and position of substituents on the aromatic ring. Electron-donating groups can influence the electron density of the isocyanate group, potentially affecting its stability. The benzyloxy group in this compound, with its ether linkage, is an important structural feature to consider when evaluating its thermal behavior.

Thermal decomposition of isocyanates can proceed through various pathways, including dimerization to form uretdiones, trimerization to isocyanurates, or reaction with atmospheric moisture to form unstable carbamic acids which then decompose to amines and carbon dioxide. Understanding the temperatures at which these decomposition processes initiate is critical for ensuring chemical process safety, determining shelf-life, and defining appropriate storage conditions.

Estimated Thermal Stability of this compound

Table 1: Thermal Properties of Structurally Related Aryl Isocyanates

| Compound Name | Structure | Boiling Point (°C) | Decomposition Information |

| 4-Methoxyphenyl isocyanate | CH₃OC₆H₄NCO | 106-110 °C at 16 mmHg | No specific decomposition data found, but the boiling point suggests moderate thermal stability. |

| 4-Ethoxyphenyl isocyanate | C₂H₅OC₆H₄NCO | 526.07 K (252.92 °C) (Joback Calculated) | No experimental decomposition data found. |